molecular formula C13H17BrFNO2 B8196473 tert-Butyl 2-bromo-3-fluorobenzyl(methyl)carbamate

tert-Butyl 2-bromo-3-fluorobenzyl(methyl)carbamate

Cat. No.: B8196473
M. Wt: 318.18 g/mol
InChI Key: FZWVHRCGOFABGX-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-3-fluorobenzyl(methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their versatility and stability. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a bromine atom, and a fluorine atom attached to a benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-3-fluorobenzyl(methyl)carbamate typically involves the reaction of 2-bromo-3-fluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

2-bromo-3-fluorobenzylamine+tert-butyl chloroformatetert-Butyl 2-bromo-3-fluorobenzyl(methyl)carbamate\text{2-bromo-3-fluorobenzylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 2-bromo-3-fluorobenzylamine+tert-butyl chloroformate→tert-Butyl 2-bromo-3-fluorobenzyl(methyl)carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-3-fluorobenzyl(methyl)carbamate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzyl carbamates.

    Oxidation: Formation of benzyl carbamate oxides.

    Reduction: Formation of benzylamines.

Scientific Research Applications

tert-Butyl 2-bromo-3-fluorobenzyl(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for potential use in drug development, particularly as a prodrug or a protecting group for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-3-fluorobenzyl(methyl)carbamate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The carbamate group can be hydrolyzed under acidic or basic conditions to release the corresponding amine and carbon dioxide. The molecular targets and pathways involved in its biological activity are primarily related to its ability to modify proteins and enzymes through carbamylation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.

    tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate: A structurally similar compound with an additional chlorine atom.

    Methyl carbamate: A smaller carbamate used in similar applications but with different reactivity.

Uniqueness

tert-Butyl 2-bromo-3-fluorobenzyl(methyl)carbamate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. The tert-butyl group provides steric hindrance, enhancing the stability of the compound and making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(2-bromo-3-fluorophenyl)methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16(4)8-9-6-5-7-10(15)11(9)14/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWVHRCGOFABGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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